molecular formula C18H27NO2S B3154271 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione CAS No. 773881-44-0

5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione

Cat. No. B3154271
CAS RN: 773881-44-0
M. Wt: 321.5 g/mol
InChI Key: QTFIKHQXJQIECF-UHFFFAOYSA-N
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Description

5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione is a chemical compound with the formula C18H27NO2S . It is often used in the synthesis of conjugated D–π–A copolymers, which are used in the development of photovoltaic polymers .


Synthesis Analysis

The synthesis of 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione-based polymers often involves the Stille polymerization of brominated ttTPD and stannylated simple thiophene . This process results in a polymer with well-ordered inter-chain orientation in the BHJ active layer .


Molecular Structure Analysis

The thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety shows a symmetric, rigidly fused, coplanar structure and strong electron-withdrawing property . This makes it a potential system for increasing intermolecular interactions and reducing band gaps when incorporated into polymer backbones .


Chemical Reactions Analysis

The chemical reactions involving 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione are typically associated with the synthesis of conjugated polymers . These reactions often involve the coupling of an ε-branched alkyl side chain on the TPD unit with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules .


Physical And Chemical Properties Analysis

5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione-based polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm, and good charge transport properties . These properties make them advantageous for high open-circuit voltage, high fill-factor, and excellent spectral matching with a small band gap non-fullerene acceptor .

Scientific Research Applications

Electropolymerization and Optical Properties

5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione is a key component in electropolymerization processes, utilized for creating donor-acceptor-donor type monomers. Research demonstrates the significant impact of heteroatom variation in the donor units on the redox and optical properties of these monomers and their corresponding polymers. This substance plays a crucial role in modulating intramolecular charge transfer, bandgap, and quantum yield, influencing the optical band gap and electrochromic behaviors of polymer films (Çakal, Cihaner, & Önal, 2020).

Synthesis Methods

The compound is central in the development of innovative synthesis methods. For instance, a one-step synthesis approach using palladium-catalyzed carbonylative amidation has been developed, significantly enhancing the efficiency of producing 5-substituted thieno[3,4-c]pyrrole-4,6-diones. This method is not only more efficient but also contributes to the advancement of materials and drug discovery (Fuse, Takahashi, & Takahashi, 2015).

Applications in Organic Electronics

In the realm of organic electronics, particularly in organic thin-film transistors, 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione-based polymers demonstrate promising attributes. They exhibit excellent thermal stability, red-shifted absorption edges, and an effective energy level for molecular orbitals. The polymer's microstructure and morphology are crucial for its application in organic thin-film transistors, offering insights into hole mobility and performance (Zhang et al., 2013).

Optoelectronic Properties in Conjugated Polymers

The optoelectronic properties of terthiophene–thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers have been extensively studied. These polymers are integral to fabricating low-cost, flexible electronics. Research explores how variations in side chain location, type, and length affect the polymer's optical, electrochemical, thermal properties, and self-assembly behavior. Such studies are fundamental for understanding and improving the performance of devices made from these polymers (Chen et al., 2018).

Mechanism of Action

The mechanism of action of 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione is primarily related to its role as an electron-deficient unit in the construction of conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) .

Future Directions

The future research directions for 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione are likely to focus on its application in the field of organic solar cells . There is potential for further improvement in the performance of these cells through the development of better polymer materials and optimization of device designs .

properties

IUPAC Name

5-dodecylthieno[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-19-17(20)15-13-22-14-16(15)18(19)21/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFIKHQXJQIECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=CSC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242358
Record name 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773881-44-0
Record name 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773881-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized as described hereinabove using thiophene-3,4-dicarboxylic acid (10.00 g, 58.08 mmol) and 1-dodecylamine (16.14 g, 87.12 mmol) to afford 10.27 g of the title product as a white solid (Y=55%). 1H NMR (400 MHz, CDCl3, ppm) δ: 7.80 (s, 2H); 3.60 (t, 2H, J=7.3 Hz); 1.65-1.62 (m, 2H); 1.30-1.24 (m, 18H); 0.87 (t, 3H, J=6.5 Hz); 13C NMR (100 MHz, CDCl3, ppm) δ: 162.92; 136.91; 125.71; 38.75; 32.15; 29.87; 29.85; 29.81; 29.75; 29.59; 29.45; 28.72; 27.12; 22.93; 14.39.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.14 g
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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